![molecular formula C25H25BrN4O5 B2926347 [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223835-92-4](/img/structure/B2926347.png)
[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Description
[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C25H25BrN4O5 and its molecular weight is 541.402. The purity is usually 95%.
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Biological Activity
The compound [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule notable for its potential biological activities. This article explores its biological activity through various studies and data sources.
Chemical Structure and Properties
The compound has a molecular formula of C24H23BrN4O5 and a molecular weight of approximately 476.53 g/mol. Its structure includes both oxazole and triazole rings, which are known to influence biological interactions.
Property | Value |
---|---|
Molecular Formula | C24H23BrN4O5 |
Molecular Weight | 476.53 g/mol |
LogP | 4.3052 |
Polar Surface Area | 80.902 Ų |
Biological Activity Overview
Research on similar compounds suggests that this molecule may exhibit a range of biological activities, including:
- Antimicrobial properties: Compounds with triazole rings have shown effectiveness against various bacterial strains.
- Anticancer activity: Structural analogs have been investigated for their potential to inhibit cancer cell proliferation.
Computational predictions using tools like PASS (Prediction of Activity Spectra for Substances) indicate that this compound may interact with multiple biological targets, leading to diverse pharmacological effects.
The proposed mechanism of action for this compound involves its ability to bind selectively to specific proteins or enzymes within biological pathways. This interaction can lead to the modulation of cellular processes, which may include:
- Inhibition of enzyme activity: Similar compounds have been shown to inhibit key enzymes in metabolic pathways.
- Disruption of cell signaling: By interacting with receptors, the compound may alter signal transduction pathways.
Comparative Analysis with Similar Compounds
To better understand the biological potential of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-Methoxyphenyl)-5-methyltriazole | Triazole ring | Antimicrobial |
2-Ethoxyphenol derivatives | Ether functionality | Antioxidant |
3-Methylbenzothiazole derivatives | Thiazole ring | Anticancer |
Properties
IUPAC Name |
[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN4O5/c1-6-33-21-10-7-17(12-22(21)32-5)24-27-20(16(4)35-24)13-34-25(31)23-15(3)30(29-28-23)18-8-9-19(26)14(2)11-18/h7-12H,6,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDRVURIEGBZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)Br)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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